Edonentan Hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

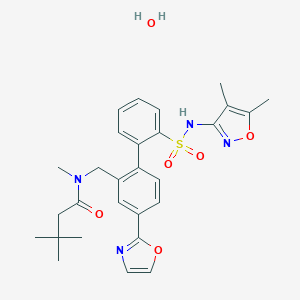

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUJTPHFVRXEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181061 | |

| Record name | Edonentan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264609-13-4 | |

| Record name | Edonentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edonentan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDONENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edonentan Hydrate: A Technical Guide to its Mechanism of Action as a Potent and Selective Endothelin-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin-A (ETA) receptor. This document provides an in-depth technical overview of its mechanism of action, drawing from preclinical data. This compound exhibits a high binding affinity for the ETA receptor and demonstrates significant functional antagonism both in vitro and in vivo. Its pharmacological profile, including its selectivity and oral bioavailability, has made it a subject of interest in the study of endothelin-mediated pathophysiology. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Selective ETA Receptor Antagonism

This compound functions as a competitive antagonist at the endothelin-A (ETA) receptor, a G-protein coupled receptor (GPCR). The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, is a key regulator of vascular tone and cellular proliferation.[1] By binding to the ETA receptor, this compound blocks the binding of the endogenous ligand ET-1, thereby inhibiting its downstream physiological effects.

The primary consequences of ETA receptor activation by ET-1 include potent vasoconstriction and mitogenesis.[1] this compound's antagonism of this receptor leads to vasodilation and is anticipated to inhibit proliferative signaling in tissues where the ETA receptor is expressed, such as vascular smooth muscle cells.

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been quantified in several preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Parameter | Value | Species/Cell Line | Reference |

| Ki (ETA Receptor) | 10 pM | Human (expressed in CHO cells) | [1] |

| Selectivity (ETA vs. ETB) | 80,000-fold | Human (expressed in CHO cells) | [1] |

Table 2: In Vivo Pharmacological Activity

| Parameter | Value | Animal Model | Reference |

| Blockade of Big ET-1 Pressor Response | 30-fold more potent than BMS-193884 | Rat | [1] |

| Oral Bioavailability | 100% | Rat |

Table 3: Comparative Pharmacokinetic Parameters in Rats

| Compound | Systemic Clearance (Cl) | Steady-State Volume of Distribution (Vss) | Reference |

| Edonentan (BMS-207940) | Higher than BMS-193884 | Higher than BMS-193884 | |

| BMS-193884 | Baseline | Baseline |

Signaling Pathways

Activation of the ETA receptor by ET-1 initiates a cascade of intracellular signaling events. As a selective antagonist, this compound is presumed to inhibit these downstream pathways.

G-Protein Coupling and Downstream Effectors

The ETA receptor primarily couples to Gq and Gi proteins. The blockade of this initial step by this compound prevents the activation of key effector enzymes and the subsequent generation of second messengers.

Caption: this compound blocks ET-1 binding to the ETA receptor, preventing Gq activation and downstream signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway

ET-1 is a known activator of the MAPK/ERK pathway, which is crucial for cell proliferation and hypertrophy. By blocking the ETA receptor, this compound is expected to attenuate the activation of this pro-mitogenic signaling cascade.

Caption: Inhibition of ETA receptor by this compound prevents activation of the MAPK/ERK pathway.

Experimental Protocols

The following are representative methodologies for the key experiments cited in the characterization of this compound.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the ETA receptor.

References

Edonentan Hydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonentan Hydrate, a potent and selective endothelin-A (ETA) receptor antagonist, has emerged as a significant molecule in cardiovascular research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug development, offering detailed experimental protocols, quantitative data analysis, and a clear visualization of its mechanism of action.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and cell proliferation. Its effects are mediated through two G protein-coupled receptor subtypes: the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction. Consequently, antagonism of the ETA receptor has been a key strategy in the development of therapies for cardiovascular disorders such as hypertension and heart failure.

Edonentan, also known as BMS-207940, was identified as a highly potent and orally active ETA selective antagonist.[1] This guide details the scientific journey of this compound, from its rational design and synthesis to its pharmacological characterization.

Discovery and Rationale

The development of Edonentan was rooted in the optimization of a series of biphenylsulfonamide endothelin receptor antagonists. The core hypothesis was that merging the structural elements of known ETA antagonists could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This strategic approach culminated in the discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide, the compound now known as Edonentan.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biological activity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) |

| Endothelin A (ETA) | 10 pM[1] |

Table 2: In Vivo Efficacy in Rats

| Parameter | Value |

| Oral Bioavailability | 100%[1] |

| Blockade of big ET-1 Pressor Response | Effective at 3-10 µmol/kg (orally)[1] |

Table 3: Comparative Pharmacokinetics in Rats

| Compound | Systemic Clearance (Cl) | Steady-State Volume of Distribution (Vss) |

| Edonentan (BMS-207940) | Improved | Improved |

| BMS-193884 | - | - |

| Source: |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Edonentan and a key biological assay used for its characterization.

Synthesis of Edonentan

The synthesis of Edonentan (N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide) is a multi-step process. The following protocol is a detailed representation of the chemical synthesis.

Experimental Workflow for the Synthesis of Edonentan

Caption: A flowchart illustrating the key steps in the chemical synthesis of Edonentan.

Step-by-Step Protocol:

-

Suzuki Coupling: 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide is reacted with 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate in a solvent mixture of toluene, ethanol, and water. This reaction forms the biphenyl core of the molecule.

-

Alkylation: The resulting N-(4,5-dimethyl-3-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide is then alkylated using a suitable reagent like 2-(bromomethyl)benzonitrile in the presence of a strong base such as sodium hydride in a solvent like dimethylformamide (DMF).

-

Nitrile Reduction: The nitrile group of the resulting intermediate is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel.

-

Amidation: Finally, the primary amine is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane to yield Edonentan.

-

Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound.

ETA Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Edonentan for the ETA receptor.

Experimental Workflow for ETA Receptor Binding Assay

Caption: A workflow diagram outlining the major stages of an ETA receptor radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) that has been transfected with the receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of the radioligand [125I]ET-1, and varying concentrations of the unlabeled competitor (Edonentan).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of Edonentan that inhibits 50% of the specific binding of [125I]ET-1 (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action: ETA Receptor Signaling Pathway

Edonentan exerts its pharmacological effects by competitively blocking the binding of endothelin-1 to the ETA receptor. This prevents the activation of downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Endothelin-A (ETA) Receptor Signaling Pathway

References

Edonentan Hydrate: A Technical Guide for Drug Development Professionals

An In-depth Review of a Potent and Selective Endothelin A (ETA) Receptor Antagonist

Edonentan Hydrate, also known to researchers as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] Developed as a biphenylsulfonamide derivative, it represents a significant advancement in the pursuit of targeted therapies for conditions where the endothelin system is dysregulated, such as heart failure.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Core Data Summary

The following tables present a consolidated view of the key pharmacodynamic and pharmacokinetic parameters of this compound, facilitating a clear comparison of its profile.

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Value | Species | Notes |

| ETA Receptor Binding Affinity (Ki) | 10 pM | - | Demonstrates extremely high potency for the target receptor. |

| Selectivity (ETA vs. ETB) | 80,000-fold | - | Exhibits remarkable selectivity for the ETA receptor over the ETB receptor. |

| In Vivo Potency (Big ET-1 Pressor Response Blockade) | 30-fold greater than BMS-193884 | Rat | Significantly more potent in vivo compared to its predecessor compound. |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Notes |

| Oral Bioavailability | 100% | Rat | Shows complete oral bioavailability in preclinical rat models. |

| Systemic Clearance (Cl) | Higher than BMS-193884 | Rat | Improved systemic clearance compared to the predecessor compound. |

| Steady-State Volume of Distribution (Vss) | Higher than BMS-193884 | Rat | Enhanced volume of distribution compared to the predecessor compound. |

| Duration of Action (Oral Dosing at 3 µmol/kg) | Enhanced relative to BMS-193884 | Rat | Demonstrates a longer duration of action after oral administration. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the endothelin A (ETA) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA receptors on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction. By selectively blocking the ETA receptor, this compound prevents the binding of ET-1, thereby inhibiting this vasoconstrictive pathway.

Figure 1: this compound's Mechanism of Action.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are synthesized from standard practices in the field and details mentioned in related research.

Radioligand Binding Assay for ETA Receptor Affinity

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the ETA receptor.

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a stable cell line (e.g., CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

-

A serially diluted concentration of this compound or a control compound.

-

The prepared cell membranes.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Pressor Response Assay

This protocol describes the methodology to evaluate the in vivo potency of this compound in blocking the pressor (blood pressure increasing) effects of big endothelin-1 (big ET-1).

Methodology:

-

Animal Model: Conscious, normotensive rats are used for this study. The animals are instrumented with arterial catheters for blood pressure monitoring.

-

Drug Administration:

-

A baseline blood pressure is established.

-

This compound or a vehicle control is administered intravenously or orally at various doses.

-

-

Challenge: After a predetermined time following drug administration, a bolus of big ET-1 is injected intravenously to induce a pressor response.

-

Measurement: Mean arterial pressure is continuously monitored and recorded before and after the big ET-1 challenge.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the pressor response to big ET-1 compared to the vehicle-treated control group. The dose-response relationship is then analyzed to determine the in vivo potency.

Oral Bioavailability Assessment in Rats

This protocol details the procedure for determining the oral bioavailability of this compound in rats.

Methodology:

-

Animal Groups: Two groups of rats are used: one for intravenous (IV) administration and one for oral (PO) administration.

-

Dosing:

-

The IV group receives a single bolus injection of this compound at a specific dose.

-

The PO group receives a single oral gavage of this compound at a specific dose.

-

-

Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

-

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Conclusion

This compound is a potent and highly selective ETA receptor antagonist with a favorable preclinical pharmacokinetic profile, including excellent oral bioavailability in rats. Its distinct characteristics make it a valuable research tool for investigating the role of the endothelin system in various physiological and pathological processes and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Edonentan Hydrate: A Technical Guide to its ETA Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan hydrate is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelins are a family of peptides that act as powerful vasoconstrictors and are implicated in the pathophysiology of various cardiovascular and renal diseases. The biological effects of endothelin-1 (ET-1), the predominant isoform, are mediated through two G-protein coupled receptor subtypes: ETA and ETB. ETA receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation. Selective blockade of the ETA receptor is a therapeutic strategy in conditions such as pulmonary arterial hypertension and diabetic nephropathy. This technical guide provides an in-depth overview of the ETA receptor binding affinity of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the endothelin receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki Value |

| This compound | ETA | 10 pM |

| This compound | ETB | 810 nM |

Table 1: Binding Affinity of this compound for Endothelin Receptors.[1]

Experimental Protocols

The determination of the binding affinity of this compound for the ETA receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for this type of experiment.

Radioligand Binding Assay for ETA Receptor

1. Materials and Reagents:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human ETA receptor (e.g., Chinese Hamster Ovary (CHO) cells).

-

Radioligand: [125I]-ET-1 (radiolabeled endothelin-1).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ETA receptor antagonist (e.g., 1 µM of a standard antagonist).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow:

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

3. Detailed Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the ETA receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed amount of the ETA receptor membrane preparation.

-

A fixed concentration of the radioligand, [125I]-ET-1 (typically at a concentration close to its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

-

Include control wells for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled ETA receptor antagonist.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the specific binding as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

The ETA receptor is a G-protein coupled receptor that, upon activation by endothelin-1, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathway activated by the ETA receptor involves the Gq/11 family of G proteins.

Pathway Description:

-

Ligand Binding: Endothelin-1 (ET-1) binds to the ETA receptor on the cell surface.

-

G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq/11 G-protein.

-

Effector Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG activates protein kinase C (PKC).

-

-

Cellular Response: The increase in intracellular calcium and the activation of PKC lead to various cellular responses, including smooth muscle contraction (vasoconstriction) and cell proliferation.

This compound exerts its therapeutic effect by competitively binding to the ETA receptor, thereby preventing the binding of ET-1 and the initiation of this signaling cascade.

Conclusion

This compound is a highly potent and selective antagonist of the ETA receptor, with a Ki value in the picomolar range. Its high affinity for the ETA receptor, coupled with its selectivity over the ETB receptor, makes it a valuable tool for researchers studying the endothelin system and a promising candidate for the development of targeted therapies for a range of cardiovascular and renal diseases. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical resource for professionals in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

[2] 1 https-www-ebi-ac-uk--chembl--compound--inspect--CHEMBL494295

[6] 1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295

Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist - PubMed Biphenylsulfonamide endothelin receptor antagonists. 4. Discovery of N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940), a highly potent and orally active ET(A) selective antagonist. J Med Chem. 2003 Jan 2;46(1):125-37. doi: 10.1021/jm0203534. Authors. Natesan Murugesan ... PMID: 12502366; DOI: 10.1021/jm0203534. Abstract. A series of biphenylsulfonamide oxazole derivatives were synthesized and evaluated as endothelin (ET) receptor antagonists. This effort led to the discovery of the potent and ET(A) selective antagonist N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]me thyl]-N,3,3-trimethylbutanamide (16a, BMS-207940). Compound 16a displayed high affinity for the ET(A) receptor (K(i) = 10 pM) and was highly selective for the ET(A) receptor (30000-fold vs ET(B)). It is a potent antagonist in a functional assay (IC(50) = 4 nM) and is orally active in a normotensive rat model where it blocks the big ET-1 pressor response with an ED(50) of 3 micromol/kg. In addition, 16a is metabolically stable and exhibits good pharmacokinetic characters in rats. A single crystal X-ray analysis of 16a revealed the presence of atropisomers, which were separable by chiral HPLC. The biological activities of the atropisomers are also reported. Publication types. 7

BMS-207940 (Edonentan) Protocol | Oral, 3-10 µmol/kg - MedchemExpress.com Animal Model: Normotensive conscious rats. Dosage: 3-10 µmol/kg. Administration: Orally. Result: Blocked big ET-1 pressor responses with an ED50 of 3 µmol/kg. MCE has not independently confirmed the accuracy of these methods. They are for reference only. 8

1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295

1 --INVALID-LINK--

1 --INVALID-LINK--

1 https_www_ebi_ac_uk--chembl--compound--inspect--CHEMBL494295An In-depth Technical Guide to Edonentan Hydrate (CAS: 264609-13-4)

Introduction

This compound, also known by its development code BMS-207940, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. It belongs to the biphenylsulfonamide class of compounds and has been investigated for its therapeutic potential in conditions where the endothelin system is dysregulated, such as cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the hydrated form of Edonentan. The anhydrous form has a molecular formula of C28H32N4O5S and a molecular weight of 536.6 g/mol .

| Property | Value | Source |

| CAS Number | 264609-13-4 | |

| Molecular Formula (Hydrate) | C28H34N4O6S | |

| Molecular Weight (Hydrate) | 554.66 g/mol | |

| Synonyms | BMS-207940 Hydrate |

Mechanism of Action

Edonentan is a selective antagonist of the ETA receptor. The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to two receptor subtypes: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.

-

ETB Receptors: Found on both endothelial and smooth muscle cells, their role is more complex, contributing to both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction, as well as clearance of circulating ET-1.

By selectively blocking the ETA receptor, Edonentan inhibits the vasoconstrictive and proliferative effects of ET-1, leading to vasodilation. This selectivity for the ETA receptor is a key characteristic, as it avoids the potential adverse effects associated with blocking the beneficial actions of ETB receptor activation, such as nitric oxide production and ET-1 clearance.

Signaling Pathway

The binding of ET-1 to the Gq-protein coupled ETA receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. Edonentan blocks this cascade at the receptor level.

Caption: Edonentan's blockade of the ET-A receptor signaling pathway.

Pharmacological Data

Edonentan has demonstrated high affinity and selectivity for the ETA receptor in preclinical studies.

| Parameter | Value | Species | Assay | Source |

| Ki (ETA) | 10 pM | - | Radioligand Binding | |

| Selectivity (vs ETB) | 30,000-fold | - | - | |

| IC50 | 4 nM | - | Functional Assay | |

| ED50 | 3 µmol/kg | Rat | Big ET-1 Induced Pressor Response | |

| Oral Bioavailability | 100% | Rat | - |

Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination

-

Objective: To determine the binding affinity of Edonentan for the ETA receptor.

-

Materials:

-

Membranes from cells expressing human ETA receptors.

-

Radiolabeled endothelin-1 (e.g., [125I]ET-1).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of [125I]ET-1 and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

Calculate the specific binding at each concentration of Edonentan.

-

Determine the IC50 value (the concentration of Edonentan that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. In Vivo Blockade of Big ET-1 Induced Pressor Response

-

Objective: To assess the in vivo oral activity of Edonentan.

-

Animal Model: Normotensive conscious rats.

-

Methodology:

-

Administer this compound orally to different groups of rats at varying doses (e.g., 3-10 µmol/kg).

-

After a specified time, administer big ET-1 intravenously to induce a pressor (blood pressure increasing) response.

-

Continuously monitor the mean arterial blood pressure.

-

Measure the peak increase in blood pressure following big ET-1 administration.

-

Determine the dose of Edonentan that causes a 50% reduction in the big ET-1 induced pressor response (ED50).

-

Caption: Workflow for the in vivo pressor response experiment.

Clinical Development and Current Status

While Edonentan demonstrated promising preclinical characteristics, including high potency and excellent oral bioavailability in rats, its clinical development status is listed as discontinued. Endothelin receptor antagonists as a class have been successfully developed for conditions like pulmonary arterial hypertension (PAH). However, the development of some ERAs for other indications, such as certain kidney diseases, has faced challenges in clinical trials.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist with favorable preclinical pharmacokinetic properties. The provided data and experimental outlines offer a solid foundation for researchers interested in the endothelin system and the development of related therapeutics. While its own clinical development was halted, the study of Edonentan and similar compounds continues to contribute to the understanding of the therapeutic potential and challenges of targeting the endothelin pathway.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. edonentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Edonentan | Endothelin Receptor | TargetMol [targetmol.com]

- 6. Edonentan | C28H32N4O5S | CID 156690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Edonentan Hydrate: A Technical Overview of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan Hydrate (BMS-207940) is a potent and highly selective endothelin-A (ETA) receptor antagonist that was investigated for the treatment of cardiovascular diseases, particularly heart failure.[1][2][3][4][5] As a member of the biphenylsulfonamide class of compounds, Edonentan was designed to block the detrimental effects of endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular disorders. Despite promising preclinical data, the clinical development of Edonentan was discontinued in Phase II trials for heart failure. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used to characterize its activity.

Mechanism of Action

Edonentan exerts its pharmacological effects through the selective blockade of the ETA receptor, a G-protein coupled receptor. By binding to the ETA receptor, Edonentan prevents the binding of the endogenous ligand ET-1. This antagonism inhibits the downstream signaling cascade initiated by ET-1, which primarily involves the activation of Gq/11 proteins. The inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum and the activation of protein kinase C (PKC) are attenuated. The net effect is the inhibition of ET-1-induced vasoconstriction and smooth muscle cell proliferation.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. optibrium.com [optibrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Endothelin-1 enhances vascular permeability in conscious rats: role of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Edonentan Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. Consequently, the development of selective ETA receptor antagonists like this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways. The information is presented to facilitate further research and drug development efforts in this area.

Core Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Receptor | Assay Type | Reference |

| K_i | 10 pM | Human ETA | Radioligand Binding Assay | [1] |

| IC_50 | 4.73 nM | Human ETA | Competitive Radioligand Binding Assay | |

| Selectivity | 80,000-fold | ETA vs. ETB | Radioligand Binding Assay |

Table 1: In Vitro Binding Affinity and Selectivity of this compound for the Endothelin A Receptor.

Experimental Protocols

While the full experimental details from the primary literature by Murugesan et al. (2003) were not accessible, this section outlines the general methodologies typically employed for characterizing ETA receptor antagonists like this compound in vitro.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i) and selectivity of a compound for its target receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human ETA receptor are commonly used.

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

For membrane preparation, cultured cells are harvested, washed, and then homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radiolabeled ligand that specifically binds to the ETA receptor (e.g., [¹²⁵I]-ET-1) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ETA receptor antagonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an antagonist, agonist, or inverse agonist. For ETA receptor antagonists, these assays often measure the inhibition of ET-1-induced downstream signaling events.

-

Calcium Mobilization Assay:

-

Principle: Activation of the ETA receptor by ET-1 leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators.

-

Cell Preparation: Cells expressing the ETA receptor (e.g., CHO-ETA cells or vascular smooth muscle cells) are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Protocol:

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The plate is placed in a fluorescence plate reader.

-

ET-1 is added to the wells to stimulate the ETA receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis: The ability of this compound to inhibit the ET-1-induced calcium mobilization is quantified, and an IC50 value is determined.

-

-

In Vitro Vasoconstriction Assay:

-

Principle: This assay directly measures the physiological effect of ETA receptor activation in isolated blood vessels.

-

Tissue Preparation: Rings of a blood vessel known to express ETA receptors (e.g., rat aorta or porcine coronary artery) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Assay Protocol:

-

The vessel rings are allowed to equilibrate under a resting tension.

-

The rings are pre-incubated with different concentrations of this compound or vehicle.

-

A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath and measuring the resulting vasoconstriction (increase in tension).

-

-

Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the ET-1 concentration-response curve. The potency of the antagonist can be quantified by calculating the pA2 value.

-

Signaling Pathways and Visualizations

Endothelin A Receptor Signaling Pathway

The ETA receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its ligand, endothelin-1 (ET-1), the ETA receptor initiates a well-defined signaling cascade. This compound, as a selective ETA receptor antagonist, blocks these downstream effects.

Caption: ETA receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ETA Receptor Antagonist Screening

The following diagram illustrates a typical workflow for the in vitro screening and characterization of an ETA receptor antagonist like this compound.

Caption: A generalized workflow for the in vitro characterization of ETA receptor antagonists.

Conclusion

This compound is a potent and highly selective ETA receptor antagonist, as demonstrated by its low picomolar binding affinity and significant selectivity over the ETB receptor. Its mechanism of action involves the competitive inhibition of ET-1 binding to the ETA receptor, thereby blocking the downstream signaling cascade that leads to increases in intracellular calcium and subsequent physiological responses such as vasoconstriction. The in vitro data strongly support the further investigation of this compound as a potential therapeutic agent for diseases driven by ETA receptor overactivation. This guide provides a foundational understanding of the in vitro characteristics of this compound for researchers in the field of cardiovascular pharmacology and drug discovery.

References

In-Depth Technical Guide to the Preclinical Data of Edonentan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile

Edonentan Hydrate, also known as BMS-207940, is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2] Preclinical investigations have highlighted its potential therapeutic utility in cardiovascular diseases, primarily hypertension and heart failure, owing to its targeted mechanism of action and favorable pharmacokinetic profile in animal models. This document provides a comprehensive overview of the available preclinical data for this compound, including detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound, focusing on its receptor binding affinity, pharmacokinetic parameters, and in vivo efficacy.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Ki (ETA Receptor) | 10 pM | Recombinant Human | [1][2] |

| Ki (ETB Receptor) | 810 nM | Recombinant Human | [2] |

| Selectivity (ETB/ETA) | 81,000-fold | Recombinant Human |

Table 2: Pharmacokinetic Profile in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 100% | Oral | |

| Systemic Clearance (Cl) | Improved vs. BMS-193884 | Intravenous | |

| Volume of Distribution (Vss) | Improved vs. BMS-193884 | Intravenous |

Table 3: In Vivo Efficacy in Rats

| Model | Dosage | Effect | Reference |

| Big Endothelin-1 (ET-1) Induced Pressor Response | 3-10 µmol/kg | Blockade of pressor response |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to facilitate replication and further investigation.

Protocol 1: ETA Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to the ETA receptor using a competitive radioligand binding assay.

1. Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cells recombinantly expressing the human ETA receptor.

-

Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) at a concentration at or below its Kd.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in order:

-

Receptor membrane preparation.

-

Either this compound (for competition curve), unlabeled ET-1 (for non-specific binding), or buffer (for total binding).

-

[125I]-ET-1.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes a method for measuring blood pressure in conscious, freely moving rats to assess the antihypertensive effects of this compound.

1. Animal Model:

-

Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.

-

Normotensive Wistar-Kyoto (WKY) rats can be used as controls.

2. Surgical Preparation (several days prior to the experiment):

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure monitoring. Alternatively, implant a catheter in the carotid or femoral artery, which can be exteriorized at the back of the neck for later connection to a pressure transducer.

-

Allow the animal to recover from surgery for at least 48 hours before the experiment.

3. Experimental Procedure:

-

House the rats individually in cages that allow for free movement.

-

Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable baseline.

-

Administer this compound orally via gavage at the desired doses. A vehicle control group should be included.

-

Continuously monitor and record blood pressure and heart rate for a specified period post-dosing (e.g., 24 hours).

4. Data Analysis:

-

Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from the continuous recordings.

-

Compare the changes in blood pressure from baseline between the this compound-treated groups and the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the blood pressure-lowering effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the endothelin system and a typical experimental workflow for preclinical evaluation.

Caption: Endothelin-1 signaling via the ETA receptor and its inhibition by this compound.

Caption: A typical preclinical evaluation workflow for an ETA receptor antagonist like Edonentan.

References

Edonentan Hydrate: An In-depth Technical Guide to the Safety and Toxicology Profile

Disclaimer: Specific preclinical safety and toxicology data for Edonentan Hydrate are not publicly available. This guide synthesizes information on the known class-effects of endothelin receptor antagonists (ERAs) and outlines the standard experimental protocols used in safety and toxicology assessments for pharmaceuticals, in accordance with international regulatory guidelines.

Executive Summary

This compound is a potent and selective endothelin A (ETA) receptor antagonist. As a member of the endothelin receptor antagonist (ERA) class, its toxicological profile is predicted to be characterized by effects related to its pharmacological mechanism. The most significant safety concerns for this class of compounds include potential teratogenicity, hepatotoxicity, peripheral edema, and anemia. This document provides a comprehensive overview of the anticipated safety profile of this compound, based on the known effects of the ERA class. It also details the standard, internationally recognized experimental protocols for the toxicological evaluation of such a compound.

Introduction to this compound and the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1][2][3][4] ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[2] this compound selectively antagonizes the ETA receptor, leading to vasodilation. This mechanism of action makes it a potential therapeutic agent for conditions characterized by excessive vasoconstriction.

Endothelin Signaling Pathway

The binding of endothelin peptides to their receptors initiates a cascade of intracellular events. The activation of ETA receptors is predominantly coupled through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to vasoconstriction and cellular proliferation.

Anticipated Toxicological Profile of this compound

The safety concerns for this compound are extrapolated from the known class effects of ERAs. A summary of potential findings is presented in Table 1.

Table 1: Anticipated Qualitative Toxicological Profile of this compound Based on ERA Class Effects

| Toxicological Endpoint | Anticipated Finding |

| Acute Toxicity | Low acute toxicity is expected. |

| Repeated-Dose Toxicity | Potential for hepatotoxicity (elevated liver transaminases), peripheral edema, and anemia. The No-Observed-Adverse-Effect Level (NOAEL) would be determined in rodent and non-rodent species. |

| Genotoxicity | Unlikely to be genotoxic. Standard battery of tests would be conducted to confirm. |

| Carcinogenicity | Carcinogenicity studies may be required depending on the duration of intended clinical use and findings from other toxicity studies. |

| Reproductive & Developmental | High risk of teratogenicity . This is a known class effect of ERAs, attributed to interference with cranial neural crest cell development. Expected malformations include craniofacial and cardiovascular defects. Studies in pregnant rats and rabbits would be essential to characterize this risk. |

Standard Experimental Protocols in Preclinical Safety Assessment

The preclinical safety evaluation of a new pharmaceutical like this compound would follow a battery of standardized tests as mandated by regulatory authorities such as the FDA and EMA, and guided by ICH and OECD guidelines.

Repeated-Dose Toxicity

Objective: To characterize the toxicological profile of this compound following repeated administration and to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Typical Protocol (based on OECD Guideline 408):

-

Species: Rat (and a non-rodent species, e.g., dog).

-

Administration: Oral (gavage or in-feed), daily for 90 days.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The highest dose is intended to produce some toxicity but not mortality.

-

Endpoints:

-

Clinical observations (daily).

-

Body weight and food/water consumption (weekly).

-

Ophthalmology.

-

Hematology and clinical chemistry (at termination).

-

Urinalysis.

-

Full histopathological examination of all organs.

-

Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Typical Protocol (based on ICH S2(R1) Guideline): A standard battery of tests is performed:

-

A test for gene mutation in bacteria (Ames Test): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay (MLA): These assays detect chromosomal damage (clastogenicity) or gene mutations and chromosomal aberrations, respectively.

-

An in vivo genotoxicity test: Typically a micronucleus assay in rodent hematopoietic cells. This test assesses chromosomal damage in bone marrow cells of treated animals.

Carcinogenicity

Objective: To assess the tumorigenic potential of this compound after long-term administration.

Typical Protocol (based on ICH S1 and OECD Guideline 451):

-

Requirement: Studies are generally required for drugs intended for chronic use (6 months or longer).

-

Species: Typically long-term (2-year) bioassays in rats and mice.

-

Administration: Daily in the diet or by gavage.

-

Dose Levels: At least three dose levels and a control group. The high dose is typically the maximum tolerated dose (MTD).

-

Endpoints:

-

Clinical observations and mass palpation throughout the study.

-

Survival and body weight changes.

-

Comprehensive histopathological examination of all tissues from all animals to identify neoplastic lesions.

-

Reproductive and Developmental Toxicity

Objective: To evaluate the potential effects of this compound on all aspects of reproduction.

Typical Protocol (based on ICH S5(R3) Guideline): This involves a series of studies:

-

Fertility and Early Embryonic Development: Dosing in males and females before and during mating to assess effects on reproductive function.

-

Embryo-Fetal Development (EFD): Dosing of pregnant females during the period of organogenesis. This is the most critical study for ERAs due to their known teratogenic potential.

-

Species: Rat and rabbit are the standard species.

-

Endpoints: Examination of fetuses for external, visceral, and skeletal malformations.

-

-

Pre- and Postnatal Development: Dosing of pregnant and lactating females to assess effects on late fetal development, parturition, lactation, and offspring viability and growth.

Conclusion

While specific quantitative toxicological data for this compound are not publicly available, a comprehensive safety profile can be anticipated based on its classification as an endothelin receptor antagonist. The primary safety concerns are likely to be dose-dependent hepatotoxicity, peripheral edema, anemia, and, most significantly, a high risk of teratogenicity. A rigorous preclinical safety evaluation, following established international guidelines, would be essential to fully characterize these risks and determine a safe dose for clinical studies. For researchers and drug development professionals, understanding these class-wide effects and the standard methodologies for their assessment is crucial for the continued development of this compound or any other compound in this therapeutic class.

References

- 1. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]

- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Edonentan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan Hydrate, also known as BMS-207940, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects primarily through the ETA receptor located on vascular smooth muscle cells.[3] By blocking the interaction of ET-1 with its receptor, this compound effectively inhibits vasoconstriction and cellular proliferation, making it a valuable tool for investigating the pathophysiology of various cardiovascular diseases, including heart failure.[4] This document provides detailed experimental protocols for the in vitro and in vivo characterization of this compound.

Mechanism of Action

This compound is a competitive antagonist of the ETA receptor. The endothelin signaling pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, and ET-3) to two G protein-coupled receptors (GPCRs): the ETA and ETB receptors.[3] Activation of the ETA receptor, predominantly by ET-1, triggers a signaling cascade involving Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and cell proliferation. This compound selectively binds to the ETA receptor, preventing ET-1 from initiating this signaling pathway.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data

| Parameter | Value | Species | Reference |

| Ki for ETA Receptor | 10 pM | - | |

| Oral Bioavailability | 100% | Rat | |

| In Vivo Efficacy | Blocks big ET-1 pressor responses at 3-10 µmol/kg (orally) | Rat |

Experimental Protocols

In Vitro Radioligand Binding Assay for ETA Receptor

This protocol is designed to determine the binding affinity of this compound for the ETA receptor using a competitive radioligand binding assay.

Experimental Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [125I]-ET-1

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Unlabeled ET-1 (1 µM)

-

96-well filter plates (GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg protein per well.

-

Compound Dilution: Prepare a serial dilution of this compound in binding buffer. The concentration range should span several orders of magnitude around the expected Ki.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 1 µM unlabeled ET-1 (for non-specific binding) or this compound at various concentrations.

-

50 µL of [125I]-ET-1 (final concentration ~0.1-0.5 nM, below the Kd).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Big Endothelin-1 Induced Pressor Response Assay

This protocol describes an in vivo model to assess the functional antagonism of this compound on the pressor response induced by big endothelin-1 (big ET-1) in rats.

Experimental Workflow Diagram

Caption: In Vivo Pressor Response Assay Workflow.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Big Endothelin-1 (human)

-

Anesthetic (e.g., isoflurane or urethane)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Saline (0.9% NaCl)

-

Pressure transducer and data acquisition system

-

Catheters

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.

-

Allow the animal to stabilize for at least 30 minutes after surgery until a stable baseline blood pressure is achieved.

-

-

Drug Administration:

-

Administer this compound (3-10 µmol/kg) or the vehicle orally to different groups of rats.

-

Allow a 60-minute absorption period.

-

-

Big ET-1 Challenge:

-

Administer a bolus intravenous injection of big ET-1 (e.g., 1 nmol/kg) to induce a pressor response.

-

-

Blood Pressure Monitoring:

-

Continuously record the mean arterial pressure (MAP) before and after the administration of big ET-1.

-

-

Data Analysis:

-

Calculate the peak increase in MAP from the baseline after the big ET-1 challenge.

-

Compare the pressor response in the this compound-treated groups to the vehicle-treated control group.

-

A significant reduction in the big ET-1-induced pressor response in the this compound-treated groups indicates effective ETA receptor antagonism.

-

Disclaimer

These protocols are provided as a general guide and may require optimization for specific experimental conditions and reagents. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional guidelines and regulations for animal care and use, and laboratory safety.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors [pubmed.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for Edonentan Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonentan Hydrate, also known as BMS-207940, is a highly potent and selective antagonist of the endothelin A (ETA) receptor, a G protein-coupled receptor involved in numerous physiological and pathological processes. With a Ki value of 10 pM and over 80,000-fold selectivity for the ETA receptor over the ETB receptor, this compound serves as a valuable research tool for investigating the role of the endothelin system in various cellular functions, including cell proliferation, apoptosis, and invasion. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells and other relevant cell types.

Mechanism of Action

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors. In many cancer types, the ET-1/ETA receptor axis is implicated in promoting tumor growth, survival, and metastasis. This compound acts by competitively binding to the ETA receptor, thereby blocking the downstream signaling cascades initiated by ET-1. This inhibition can lead to a reduction in cell proliferation, induction of apoptosis, and suppression of invasive phenotypes in cancer cells that overexpress the ETA receptor.

Signaling Pathway

The binding of ET-1 to the ETA receptor activates several downstream signaling pathways crucial for cell growth and survival. This compound blocks these signaling events.

Data Presentation

Table 1: Cell Viability (IC50) Data Template

| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hrs) |

| e.g., A549 | Lung | [To be determined] | 72 |

| e.g., PC-3 | Prostate | [To be determined] | 72 |

| e.g., MCF-7 | Breast | [To be determined] | 72 |

| e.g., HT-29 | Colon | [To be determined] | 72 |

Table 2: Apoptosis Assay Data Template

| Cell Line | This compound (µM) | % Apoptotic Cells (Annexin V+) | Incubation Time (hrs) |

| e.g., A549 | [Concentration 1] | [To be determined] | 48 |

| e.g., A549 | [Concentration 2] | [To be determined] | 48 |

| e.g., PC-3 | [Concentration 1] | [To be determined] | 48 |

| e.g., PC-3 | [Concentration 2] | [To be determined] | 48 |

Table 3: Cell Invasion Assay Data Template

| Cell Line | This compound (µM) | % Invasion Inhibition | Incubation Time (hrs) |

| e.g., MDA-MB-231 | [Concentration 1] | [To be determined] | 24 |

| e.g., MDA-MB-231 | [Concentration 2] | [To be determined] | 24 |

| e.g., U87 MG | [Concentration 1] | [To be determined] | 24 |

| e.g., U87 MG | [Concentration 2] | [To be determined] | 24 |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cancer cell line

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-